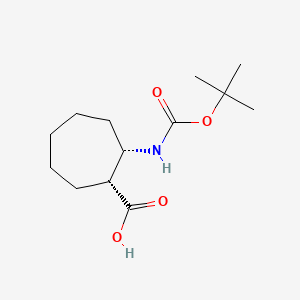
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups. It has a tetrahydroisoquinoline core, which is a type of nitrogen-containing heterocycle. It also contains a carboxylic acid group (-COOH) and a sulfonyl group (-SO2-) attached to a dichlorobenzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the sulfonyl and carboxylic acid groups. The sulfonyl group could potentially be introduced using a compound like 2,6-dichlorobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroisoquinoline core would likely contribute to a rigid, cyclic structure, while the sulfonyl and carboxylic acid groups would introduce polar characteristics .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation. The sulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid and sulfonyl groups would likely make this compound soluble in polar solvents .作用机制
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a strong nucleophilic reagent, and its mechanism of action involves the formation of a sulfonamide intermediate. The intermediate is attacked by a nucleophile, such as a hydroxide ion, which then leads to the formation of the this compound product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and the product can be isolated by filtration.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. It has also been used in the synthesis of peptides and peptidomimetics, and in the synthesis of unnatural amino acids. In addition, this compound has been found to have an inhibitory effect on the cytochrome P450 enzyme system, which plays an important role in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a versatile, cost-effective and safe chemical that can be used in a variety of applications. Its low toxicity makes it a suitable reagent for use in the laboratory. However, it is important to note that this compound is a strong nucleophilic reagent, and it can react with a variety of functional groups. This can lead to unwanted side reactions, and it is important to ensure that the reaction conditions are carefully controlled in order to avoid these.
未来方向
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a versatile and powerful reagent, and there are many potential future directions for its use. It could be used to synthesize more complex compounds, such as peptides and peptidomimetics. It could also be used in the synthesis of polymers, dendrimers, and other materials. In addition, this compound could be used to develop new methods for the synthesis of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. Finally, this compound could be used to develop new methods for the synthesis of unnatural amino acids.
合成方法
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be synthesized from 2,6-dichlorobenzenesulfonyl chloride, which is reacted with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds with the formation of a sulfonamide intermediate, which is then hydrolyzed to form this compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, and the product can be isolated by filtration.
科学研究应用
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful tool for researchers in a variety of fields. It has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer agents, and anti-inflammatory agents. It has also been used in the synthesis of peptides and peptidomimetics, and in the synthesis of unnatural amino acids. In addition, this compound has been used in the synthesis of polymers, dendrimers, and other materials.
属性
IUPAC Name |
2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4S/c17-12-6-3-7-13(18)15(12)24(22,23)19-9-11-5-2-1-4-10(11)8-14(19)16(20)21/h1-7,14H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUHJORPRFIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615776.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2615780.png)






![3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2615791.png)
![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2615793.png)

![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)